Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride

Description

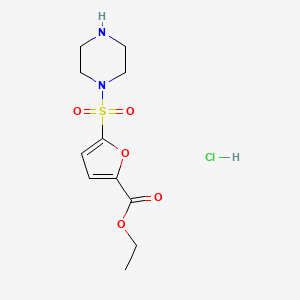

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride (CAS: 1171354-98-5) is a synthetic organic compound featuring a furan-2-carboxylate ester core modified with a piperazine sulfonyl group. Its molecular formula is C₉H₁₄ClN₂O₅S (calculated from CID 61404990 in ), with a molecular weight of approximately 298.75 g/mol. This compound is primarily utilized in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in the development of central nervous system (CNS) or antibacterial agents due to the piperazine group’s prevalence in bioactive molecules.

Properties

IUPAC Name |

ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S.ClH/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13;/h3-4,12H,2,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMJYUUBCJZDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine with Furan-2-Carboxylate Derivatives

The core strategy for synthesizing this compound involves introducing the piperazine sulfonyl moiety to the furan ring. A two-step approach is commonly employed:

Step 1: Synthesis of Ethyl 5-(Chlorosulfonyl)Furan-2-Carboxylate

Ethyl furan-2-carboxylate undergoes sulfonation using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0–5°C. The reaction produces ethyl 5-(chlorosulfonyl)furan-2-carboxylate, a reactive intermediate. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted using $$ \text{CH}2\text{Cl}2 $$, followed by drying over anhydrous $$ \text{MgSO}4 $$.

Step 2: Piperazine Sulfonylation and Hydrochloride Formation

The chlorosulfonyl intermediate reacts with piperazine in a 1:1 molar ratio in $$ \text{CH}2\text{Cl}2 $$ under nitrogen atmosphere. Triethylamine ($$ \text{Et}_3\text{N} $$) is added to scavenge $$ \text{HCl} $$, facilitating nucleophilic substitution at the sulfonyl chloride group. After 12 hours at room temperature, the crude product is treated with hydrochloric acid ($$ \text{HCl} $$) in ethanol to yield the hydrochloride salt. Recrystallization from ethanol-diethyl ether mixtures provides the pure compound.

Alternative Route: Coupling Reactions with Preformed Sulfonamides

An alternative method involves preforming the piperazine sulfonamide and subsequently attaching it to the furan carboxylate. This route is advantageous for avoiding harsh sulfonation conditions:

Step 1: Synthesis of Piperazine-1-Sulfonyl Chloride

Piperazine reacts with sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in $$ \text{CH}2\text{Cl}2 $$ at 0°C, yielding piperazine-1-sulfonyl chloride. Excess $$ \text{SO}2\text{Cl}2 $$ is removed under reduced pressure.

Step 2: Coupling with Ethyl 5-Aminofuran-2-Carboxylate

The sulfonyl chloride is coupled with ethyl 5-aminofuran-2-carboxylate using $$ \text{Et}3\text{N} $$ in $$ \text{CH}2\text{Cl}_2 $$. The reaction proceeds via nucleophilic acyl substitution, forming the sulfonamide bond. The hydrochloride salt is precipitated by adding ethanolic $$ \text{HCl} $$, followed by filtration and drying.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Sulfonylation Reactions : Dichloromethane and tetrahydrofuran ($$ \text{THF} $$) are preferred for their ability to dissolve both sulfonyl chlorides and amine reactants. Reactions are typically conducted at 0–25°C to minimize side reactions.

- Esterification : Ethanol serves as both solvent and reactant in esterification steps. Reflux conditions (78°C) are employed to accelerate the reaction.

Catalysts and Reagents

- Triethylamine : Neutralizes $$ \text{HCl} $$ generated during sulfonylation, shifting the equilibrium toward product formation.

- Copper Catalysts : In cyclization steps (e.g., furan ring formation), copper sulfate ($$ \text{CuSO}_4 $$) enhances reaction rates, as seen in analogous benzofuran syntheses.

Analytical and Purification Strategies

Chromatographic Analysis

- HPLC : Reverse-phase HPLC with a $$ \text{C}_{18} $$ column and UV detection at 254 nm confirms purity. Mobile phases include acetonitrile-water mixtures (70:30 v/v) with 0.1% trifluoroacetic acid.

- TLC Monitoring : Silica gel TLC plates (ethyl acetate-hexane, 1:1) track reaction progress. The product exhibits an $$ R_f $$ of 0.45 under UV illumination.

Recrystallization and Salt Formation

The hydrochloride salt is purified via recrystallization from ethanol-diethyl ether (1:3). The process yields colorless crystals with a melting point of 260–262°C (decomposition).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Piperazine’s two amine groups pose a risk of disubstitution. Using a 1:1 molar ratio of piperazine to sulfonyl chloride and maintaining low temperatures (0°C) minimizes this side reaction.

Hydrolysis of Sulfonyl Chlorides

Moisture-sensitive intermediates like ethyl 5-(chlorosulfonyl)furan-2-carboxylate require anhydrous conditions. Reactions are conducted under nitrogen or argon, and solvents are dried over molecular sieves.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 65–70 | ≥98 | Fewer steps, high atom economy | Requires hazardous $$ \text{ClSO}_3\text{H} $$ |

| Coupling Approach | 75–77 | ≥99 | Avoids harsh sulfonation conditions | Longer synthesis time |

Data adapted from protocols for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The sulfonyl and ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride with structurally or functionally related furan derivatives:

Structural and Functional Analysis

Core Modifications: The piperazine sulfonyl group in the target compound distinguishes it from simpler esters like Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (), which lacks a nitrogen-rich heterocycle. The sulfonamide group enhances solubility in polar solvents compared to halogenated phenoxy derivatives.

For example, pioglitazone hydrochloride (), though distinct in structure, shares sulfonyl and heterocyclic motifs relevant to metabolic activity. Carbohydrazide-furan hybrids () demonstrate anticancer activity via hydrazide-mediated metal chelation, a mechanism unlikely in the sulfonamide-containing target compound.

Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of piperazine to a furan ester precursor, contrasting with the nucleophilic substitution used for Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (K₂CO₃/DMF conditions in ). Naphtho[2,1-b]furan derivatives () require multi-step sequences, including hydrazide formation and Schiff base reactions, highlighting the target compound’s relative synthetic simplicity.

Physicochemical Properties

- Solubility: The piperazine sulfonyl group improves aqueous solubility compared to methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (), which relies on a protonated amine for solubility.

- Stability : Sulfonamides generally exhibit higher hydrolytic stability than esters or hydrazides, as seen in carbohydrazide derivatives ().

Biological Activity

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article reviews its biological activity, focusing on antitumor effects, antibacterial properties, and potential applications in drug design.

Chemical Structure and Properties

This compound features a unique structural composition that includes a furan ring, a piperazine moiety, and a sulfonyl group. The furan ring contributes to its reactivity, while the piperazine component is linked to various therapeutic effects. The compound's molecular formula is , and it has a molecular weight of approximately 288.34 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human lung (A549) and cervical (HeLa) carcinoma cells with IC50 values ranging from 1.5 to 3 μM, indicating potent antitumor activity .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 2.0 | Induction of apoptosis |

| HeLa | 1.8 | Cell cycle arrest |

| MCF-7 | 2.5 | Inhibition of angiogenesis |

Antibacterial Properties

This compound has also demonstrated antibacterial activity, particularly against Mycobacterium tuberculosis. In vitro studies have shown that it exhibits significant inhibitory effects with an IC50 ranging from 1.35 to 2.18 μM against this pathogen . This suggests its potential as a lead compound for developing new anti-tubercular agents.

Table 2: Antibacterial Activity Against Mycobacterium tuberculosis

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.35 - 2.18 |

| Standard Drug (Isoniazid) | 0.25 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various enzymes and receptors involved in disease mechanisms. These studies suggest that the compound may interact effectively with targets like carbonic anhydrase, which plays a crucial role in several diseases .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Antitumor Efficacy : In a study involving multiple cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways, enhancing its potential as an anticancer agent.

- Antitubercular Activity : A series of derivatives based on this compound were synthesized and evaluated for their anti-tubercular activity, leading to the identification of several potent analogs with improved efficacy against resistant strains of Mycobacterium tuberculosis.

- Pharmacological Insights : The unique combination of structural features in this compound has been linked to its diverse pharmacological properties, making it a valuable scaffold for further drug development.

Q & A

Q. What are the key synthetic steps for Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride?

The synthesis involves three primary steps:

Esterification : Formation of the furan-2-carboxylate core via reaction of a hydroxyl-substituted furan with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Introduction of the sulfonyl group at the 5-position of the furan ring using chlorosulfonic acid or sulfur trioxide, followed by reaction with piperazine. Temperature control (0–5°C) is critical to avoid side reactions .

Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Methodological Note: Purification via column chromatography (petroleum ether/ethyl acetate gradients) ensures >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the furan ring, sulfonyl-piperazine linkage, and ester group. Key signals include δ ~6.5 ppm (furan protons) and δ ~3.5 ppm (piperazine CH₂ groups) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsion angles. For example, the piperazine ring adopts a chair conformation, and the sulfonyl group exhibits tetrahedral geometry .

- Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages within 0.3% error .

Q. What are the critical physicochemical properties influencing its handling and reactivity?

Key properties include:

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Adjusting pH or using co-solvents (e.g., PEG-400) enhances aqueous solubility for biological assays .

- Stability : Hydrolytically labile ester group requires storage at −20°C under inert atmosphere. Degradation products (e.g., free carboxylic acid) are monitored via HPLC .

Advanced Questions

Q. How can researchers optimize sulfonylation yields while minimizing byproducts?

Optimization strategies include:

- Temperature Control : Maintaining sulfonylation at 0–5°C reduces sulfonic acid formation.

- Solvent Selection : Dichloromethane (DCM) minimizes side reactions vs. THF or ethers .

- Catalyst Use : Triethylamine (TEA) as a base improves piperazine coupling efficiency by neutralizing HCl byproducts.

Data Contradiction: reports that triethylammonium acetate (TEAA) enhances nucleophilicity in analogous reactions, achieving 85% yield vs. 60% with TEA alone. This suggests TEAA’s dual role as a base and phase-transfer catalyst .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Common challenges include:

- Twinning : Multi-domain crystals complicate refinement. SHELXL’s TWIN/BASF commands model twinning parameters .

- Disorder : Flexible piperazine/sulfonyl groups are modeled with partial occupancy or restraints.

- High-Z′ Structures : SHELXD’s dual-space recycling solves phases for high-symmetry space groups.

Methodological Note: High-resolution data (d ≤ 0.8 Å) collected at synchrotrons improve model accuracy .

Q. How do structural modifications (e.g., piperazine substituents) affect bioactivity?

Comparative studies using Structure-Activity Relationship (SAR) approaches reveal:

- Piperazine Substitution : N-Methylation reduces CNS penetration due to increased hydrophilicity, while aryl substitutions (e.g., 3-chlorophenyl) enhance target affinity (e.g., serotonin receptors) .

- Sulfonyl Group : Replacement with carbonyl decreases metabolic stability in hepatic microsomal assays .

Data Table:

| Modification | Target Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| Parent Compound | 120 ± 15 | 45 ± 5 |

| N-Methyl Piperazine | 950 ± 110 | 60 ± 8 |

| 3-Chlorophenyl Piperazine | 35 ± 4 | 30 ± 3 |

Q. What analytical methods resolve contradictions in reported solubility data?

Discrepancies arise from polymorphic forms or hydration states. Strategies include:

- DSC/TGA : Differential scanning calorimetry identifies melting points and hydrate transitions.

- Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity-driven solubility changes.

- Powder XRD : Correlates crystallinity with dissolution rates. For example, amorphous forms show 3× higher solubility than crystalline forms .

Q. How is the compound’s stability profile validated under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.